Tert-butyl 2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylate
Overview
Description
“Tert-butyl 2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylate” is a chemical compound with the molecular formula C10H15NO3 . It has a molecular weight of 197.23 . The compound is a solid at room temperature .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the compound “tert-butyl 3-oxo-2-oxa-5-azabicyclo [2.2.2]octane-5-carboxylate” was synthesized as a cyclic amino acid ester from the corresponding ethyl 2-amino-4-(2-oxiranyl)butanoate HCl salt via an intramolecular lactonization reaction .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H15NO3/c1-10(2,3)13-9(12)11-7-4-5-8(6-7)14-11/h4-5,7-8H,6H2,1-3H3 . This code provides a unique identifier for the molecular structure of the compound.Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 197.23 . The compound should be stored in a sealed container in a dry environment at 2-8°C .Scientific Research Applications
Synthesis and Structural Studies
Tert-butyl 2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylate has been utilized in various synthetic and structural studies. For instance, it was synthesized as a cyclic amino acid ester and characterized using NMR spectroscopy and high-resolution mass spectrometry. Its molecular structure was determined through single crystal X-ray diffraction analysis, revealing a bicyclo[2.2.2]octane structure, which includes a lactone moiety and a piperidine ring (Moriguchi et al., 2014). Similarly, a chiral variant of this compound was synthesized without using chiral catalysts or chromatography, and its structure was also confirmed by single crystal X-ray diffraction analysis (Moriguchi et al., 2014).
Application in Synthesis of Complex Molecules
This compound has played a crucial role in the synthesis of complex molecules. For example, it was used in the stereoselective total synthesis of 3-amino-3-deoxy-D-altrose and derivatives, showcasing its utility in synthesizing biologically relevant sugar analogs (Nativi et al., 1989). Additionally, it served as a key intermediate in the scalable synthesis of enantiomerically pure cis‐1,2‐cyclohexanediamine derivatives and conformationally rigid 7‐Azabicyclo[2.2.1]heptan‐2‐amines (Pandey et al., 2013).
Contribution to Medicinal Chemistry
In the realm of medicinal chemistry, this compound has been used to develop epibatidine analogues with antinociceptive properties. These compounds have shown similar binding affinities at certain nicotinic acetylcholine receptor receptors, which is significant for exploring new analgesics (Carroll et al., 2001).
Advanced Synthetic Applications
The compound has also facilitated advanced synthetic applications, such as the scalable synthesis of enantiomerically pure tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate. This synthesis showcases the versatility of the compound in producing chiral molecules, crucial for pharmaceutical applications (Maton et al., 2010).
Photophysical and Material Science Applications
In the field of material science and photophysical studies, this compound has been used in continuous photo flow synthesis for producing deuterium-labeled compounds. These compounds are valuable for the preparation of biologically active compounds and materials science applications (Yamashita et al., 2019).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl 2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-10(2,3)13-9(12)11-7-4-5-8(6-7)14-11/h4-5,7-8H,6H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKCMHTNELDNMNY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CC(O1)C=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99027-90-4 | |
Record name | tert-butyl 2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.